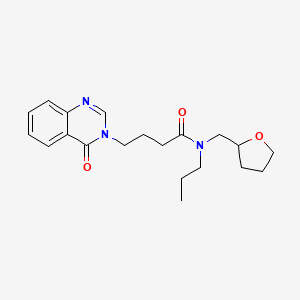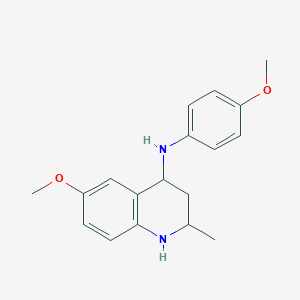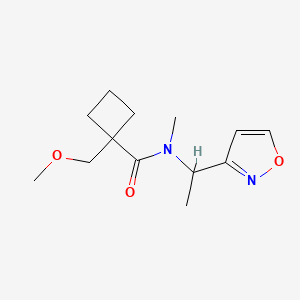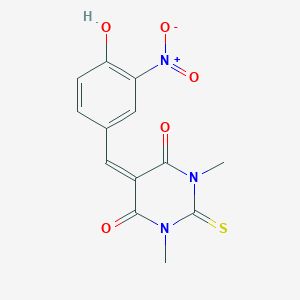![molecular formula C15H15N5OS B3923460 6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3923460.png)
6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine
説明
The compound “6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学的研究の応用
Antifungal Effects
One of the notable applications of compounds related to 6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine is their antifungal properties. Research by Jafar et al. (2017) explored the synthesis of various dimethylpyrimidin-derivatives, including similar compounds, and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger. These compounds showed significant antifungal effects, suggesting potential use as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Hypoglycemic Agents
Another application is in the field of diabetes treatment. Song et al. (2011) reported that derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which are structurally related to the compound , showed potential as dual-action hypoglycemic agents. These derivatives were found to activate glucokinase (GK) and PPARγ, significantly reducing glucose levels in mice after oral administration, indicating their potential as treatment options for diabetes (Song et al., 2011).
Structural Analysis and Protonation Studies
Research into the structural and protonation characteristics of similar compounds has also been conducted. Böck et al. (2021) studied the synthesis and structural characterization of compounds closely related to this compound, revealing different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research contributes to a deeper understanding of the chemical and physical properties of these types of compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Antiangiogenic Properties
The antiangiogenic potential of pyrimidine derivatives, including compounds similar to the one , has been investigated. Jafar and Hussein (2021) conducted a study that explored the effect of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine as antiangiogenic agents. These compounds showed significant results in binding energy affinity with VEGFR-2 kinase, suggesting their potential as powerful antiangiogenic agents. This research indicates the possible use of these compounds in treatments targeting abnormal angiogenesis, such as in cancer therapy (Jafar & Hussein, 2021).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of aminopyrimidines, including compounds structurally related to this compound, have been studied for their potential as tyrosine kinase inhibitors. Stolpovskaya et al. (2019) reported the synthesis of substituted N-(1,3-thiazol-2-yl)-pyrimidin-2-amines and N-(pyrimidin-2-yl)thioureas, which exhibited high inhibitory activity toward several protein kinases. These findings open the door for these compounds to be developed into novel therapeutic agents for diseases involving aberrant tyrosine kinase activity, such as certain cancers (Stolpovskaya et al., 2019).
Antimicrobial Properties
Compounds similar to this compound have been researched for their antimicrobial activities. Wardkhan et al. (2008) synthesized derivatives with antimicrobial activities against bacterial and fungal strains, such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. These findings suggest the potential use of these compounds in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
将来の方向性
The future directions in the research of pyrimidine derivatives like “6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine” could involve the development of more robust synthetic routes, exploration of their biological activities, and their potential applications in medicinal and agricultural chemistry .
特性
IUPAC Name |
6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-21-14-8-13(18-10-19-14)17-7-4-12-9-22-15(20-12)11-2-5-16-6-3-11/h2-3,5-6,8-10H,4,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADIRAVSZWXDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCCC2=CSC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-methoxy-4-pyrrolidin-1-ylbenzyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3923380.png)
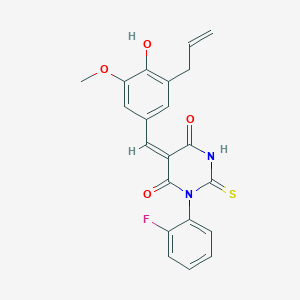
methanone](/img/structure/B3923410.png)
![N-ethyl-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923414.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3923418.png)
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B3923424.png)
![1-allyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3923436.png)
![2,4-dichloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3923446.png)
![2-(1H-indol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B3923447.png)
